Bienvenue dans la boutique en ligne BenchChem!

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane

Lipophilicity Drug Design Physicochemical Profiling

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane (CAS 1016704-67-8; molecular formula C13H17F3N2O; molecular weight 274.28 g/mol) is a 1,4-diazepane derivative bearing a 4-(trifluoromethoxy)benzyl substituent at the N1 position. The 1,4-diazepane scaffold is a privileged chemotype in medicinal chemistry owing to its conformational flexibility and capacity to engage biological targets such as sigma receptors, efflux pumps, and orexin receptors.

Molecular Formula C13H17F3N2O
Molecular Weight 274.28 g/mol
CAS No. 1016704-67-8
Cat. No. B3072271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane
CAS1016704-67-8
Molecular FormulaC13H17F3N2O
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H17F3N2O/c14-13(15,16)19-12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2
InChIKeyPSMIFFHHAMEILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane (CAS 1016704-67-8): Baseline Chemical Identity and Procurement Context


1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane (CAS 1016704-67-8; molecular formula C13H17F3N2O; molecular weight 274.28 g/mol) is a 1,4-diazepane derivative bearing a 4-(trifluoromethoxy)benzyl substituent at the N1 position . The 1,4-diazepane scaffold is a privileged chemotype in medicinal chemistry owing to its conformational flexibility and capacity to engage biological targets such as sigma receptors, efflux pumps, and orexin receptors [1]. This compound serves as a chemical tool and synthetic intermediate; it is not currently described as a drug candidate but appears in patent disclosures encompassing tachykinin and orexin receptor antagonist programs where the trifluoromethoxy group is explicitly defined as a substituent option [2]. Commercially, it is available from multiple suppliers at ≥97% purity, with pricing and batch traceability varying by vendor .

Why Generic Substitution Fails for 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane: The Substituent-Dependence of Biological and Physicochemical Profiles


The 1,4-diazepane scaffold does not confer a uniform biological profile; rather, the nature of the N1-benzyl substituent profoundly governs target engagement, lipophilicity, and metabolic stability. For example, 1-benzyl-1,4-diazepane (CAS 4410-12-2) functions as an efflux pump inhibitor in Escherichia coli [1], whereas 1,4-dibenzyl-1,4-diazepane derivatives achieve nanomolar sigma-1 receptor affinity (Ki = 7.4 nM) [2]. The electron-withdrawing, highly lipophilic 4-trifluoromethoxy group present in CAS 1016704-67-8 imparts quantitatively distinct physicochemical properties—notably a >2.2-unit increase in calculated logP (XLogP3) relative to the unsubstituted benzyl analog and a >1.5-unit increase over the 4-methoxybenzyl analog [3]. These differences translate into divergent membrane permeability, pharmacokinetic behavior, and target-binding thermodynamics, as demonstrated across multiple medicinal chemistry programs where systematic variation of the 4-substituent on the benzyl ring produced order-of-magnitude changes in potency and selectivity [2][4]. Consequently, substituting CAS 1016704-67-8 with a simpler or differently substituted analog without experimental validation risks compromising the intended pharmacological or physicochemical outcome.

Product-Specific Quantitative Evidence Guide for 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane (CAS 1016704-67-8)


Lipophilicity Differentiation: >2.2-Unit XLogP3 Advantage Over Unsubstituted Benzyl Analog

The target compound exhibits a substantially higher calculated partition coefficient (XLogP3) compared to the 1-benzyl-1,4-diazepane parent scaffold. PubChem-computed XLogP3 for 1-benzyl-1,4-diazepane is 1.5 [1]. Introduction of the para-trifluoromethoxy substituent is predicted to elevate XLogP3 to approximately 3.7–4.0, representing a >2.2-unit increase. For the 4-methoxybenzyl analog (CAS 61903-26-2), the XLogP3 is approximately 1.0–1.5, yielding a >1.5-unit advantage for the target compound [2]. This magnitude of lipophilicity shift is consistent with published systematic comparisons showing that -OCF3 increases logD by 0.7–1.4 units relative to -OCH3 [3].

Lipophilicity Drug Design Physicochemical Profiling

Sigma Receptor Pharmacophore Compatibility: The 4-OCF3-Benzyl Substituent as a Validated Affinity Element

In the phenylethylene diamine series, para-substitution with trifluoromethoxy produced the highest affinity sigma receptor ligands in the series, with Ki values indicating increased binding relative to non-fluorinated or methoxy-substituted congeners [1]. Although direct Ki data for CAS 1016704-67-8 at sigma receptors have not been reported, the 1,4-diazepane scaffold itself is a validated sigma-1 pharmacophore: the 1,4-dibenzyl-1,4-diazepane derivative displays Ki = 7.4 nM at sigma-1 with 53-fold selectivity over sigma-2 [2]. The combination of the diazepane core and the para-OCF3 benzyl motif is structurally convergent with the high-affinity pharmacophore identified by Smith et al. (2008), positioning this compound as a rationally prioritized candidate for sigma receptor profiling [1][2].

Sigma-1 Receptor CNS Pharmacology Structure-Activity Relationship

Metabolic Stability: Dual-Edged Impact of the Trifluoromethoxy Group Relative to Methoxy

Systematic comparisons of compounds bearing aliphatic -OCF3 versus -OCH3 substituents demonstrate that the trifluoromethoxy group increases lipophilicity by 0.7–1.4 logD units while simultaneously decreasing microsomal metabolic stability in most cases [1]. This trade-off is critical for lead optimization: the increased permeability afforded by the -OCF3 group may enhance cellular uptake, but the attendant metabolic liability requires assessment in the specific scaffold context. For CAS 1016704-67-8, the 4-OCF3 benzyl substituent is expected to confer higher metabolic turnover compared to the 4-methoxybenzyl analog (CAS 61903-26-2), a difference that must be experimentally verified but is mechanistically grounded in the electron-withdrawing and lipophilic character of the trifluoromethoxy moiety [1][2].

Metabolic Stability Microsomal Clearance Lead Optimization

Biological Annotation Gap: Absence of Efflux Pump Inhibitory Data Necessitates Empirical Profiling

The 1-benzyl-1,4-diazepane scaffold has been mechanistically characterized as an inhibitor of Resistance-Nodulation-Cell Division (RND) efflux pumps in Escherichia coli, reducing efflux activity in both ΔacrAB mutants and AcrAB/AcrEF-overexpressing strains [1]. However, the impact of para-substitution with the strongly electron-withdrawing and lipophilic 4-OCF3 group on efflux pump inhibitory potency has not been reported. Given the established role of the benzyl moiety in engaging the AcrB binding pocket, the trifluoromethoxy modification is a rational structure-based variation whose efflux modulatory activity remains an open empirical question. The compound therefore represents a strategically distinct probe for structure-activity relationship (SAR) expansion of the 1-benzyl-1,4-diazepane efflux pump inhibitor class.

Efflux Pump Inhibition Antimicrobial Resistance Bacterial Membrane Transport

Best Research and Industrial Application Scenarios for 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane (CAS 1016704-67-8)


Sigma-1 Receptor Ligand Development and CNS Probe Design

The convergence of the sigma-1-affine 1,4-diazepane core (validated with Ki = 7.4 nM for the 1,4-dibenzyl derivative) and the affinity-enhancing 4-OCF3 benzyl pharmacophore (established in phenylethylene diamines) positions CAS 1016704-67-8 as a strategically prioritized intermediate for synthesizing novel sigma-1 receptor ligands [1][2]. The elevated lipophilicity conferred by the trifluoromethoxy group (ΔXLogP3 > 2.2 vs. unsubstituted benzyl analog) may improve blood-brain barrier penetration, a desirable property for CNS-targeted sigma-1 probes [3].

Bacterial Efflux Pump Inhibitor SAR Expansion

Building on the validated efflux pump inhibitory activity of 1-benzyl-1,4-diazepane in E. coli, CAS 1016704-67-8 serves as a para-substituted analog for probing the electronic and steric requirements of the AcrB efflux pump binding pocket [4]. Its commercial availability (≥97% purity) from multiple vendors facilitates rapid SAR exploration without the need for de novo chemical synthesis .

Physicochemical Probe for Fluorine-Containing Building Block Libraries

The compound provides a well-defined entry in fragment-like and lead-like screening libraries where systematic variation of benzyl substituents is desired. The quantified lipophilicity differential (ΔXLogP3 > 1.5 vs. 4-methoxybenzyl analog) makes it a useful tool for calibrating computational logP/logD prediction models and for experimental determination of the contribution of the -OCF3 group to membrane permeability in the 1,4-diazepane scaffold context [3][5].

Orexin and Tachykinin Receptor Antagonist Programs Referencing 4-OCF3 Substitution

Patent disclosures from Glaxo Group Ltd. explicitly claim 1,4-diazepane-1-carboxylic acid derivatives wherein the phenyl ring may bear a trifluoromethoxy substituent, alongside trifluoromethyl, alkoxy, and halogen options [6]. CAS 1016704-67-8 represents the N1-benzyl intermediate for generating the claimed carboxylic acid derivatives, making it a direct synthetic entry point for exploring structure-activity relationships within this intellectual property space.

Quote Request

Request a Quote for 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.